2-Chloro-5-(trifluoromethyl)phenylboronic acid pinacol ester

Description

Properties

IUPAC Name |

2-[2-chloro-5-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15BClF3O2/c1-11(2)12(3,4)20-14(19-11)9-7-8(13(16,17)18)5-6-10(9)15/h5-7H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAJHNTLYZHVWSZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)C(F)(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15BClF3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.52 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1146214-95-0 | |

| Record name | 2-[2-Chloro-5-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Structural Analysis of 2-Chloro-5-(trifluoromethyl)phenylboronic acid pinacol ester

Foreword: The Strategic Importance of a Key Building Block

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science research, the precision of molecular architecture is paramount. Reagents that serve as versatile and reliable building blocks are the linchpins of innovation. 2-Chloro-5-(trifluoromethyl)phenylboronic acid pinacol ester is one such critical component. Its utility is primarily anchored in its role in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a Nobel Prize-winning method for forging carbon-carbon bonds.[1][2][3]

The strategic placement of a chloro substituent and a trifluoromethyl (CF₃) group on the phenyl ring makes this reagent exceptionally valuable. The CF₃ group is a well-established bioisostere for a methyl group but with profoundly different electronic properties; it often enhances metabolic stability, lipophilicity, and binding affinity of drug candidates.[1] The chloro group provides an additional, orthogonal site for further cross-coupling reactions, enabling the sequential and controlled construction of complex molecular scaffolds.[4] The pinacol ester form of the boronic acid enhances its stability and ease of handling compared to the free boronic acid, making it more amenable to storage and use in complex synthetic sequences.[5]

This guide provides a comprehensive framework for the rigorous structural analysis of this compound. It is designed for researchers and drug development professionals who require absolute certainty in the identity, purity, and structural integrity of their starting materials. We will move beyond simple data reporting to explain the causality behind analytical choices, ensuring a self-validating system of characterization that upholds the highest standards of scientific integrity.

Molecular Identity and Physicochemical Properties

A thorough analysis begins with a clear understanding of the target molecule's fundamental properties. These values serve as the primary reference points for all subsequent spectroscopic and spectrometric analyses.

Core Structure

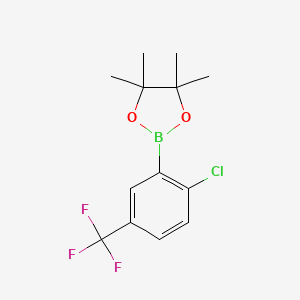

The molecule consists of a central benzene ring substituted with a chloro group, a trifluoromethyl group, and a boronic acid pinacol ester group. The substitution pattern (1-boronic ester, 2-chloro, 5-trifluoromethyl) is critical to its reactivity and the geometry of the molecules it is used to construct.

Caption: Structure of this compound.

Physicochemical Data Summary

This table summarizes the key computed and experimental properties of the target compound, which are essential for interpreting analytical data.

| Property | Value | Source |

| CAS Number | 1146214-95-0 | [1] |

| Molecular Formula | C₁₃H₁₅BClF₃O₂ | [1] |

| Molecular Weight | 306.52 g/mol | [1] |

| Appearance | White to off-white solid | General Observation |

| Boiling Point (Predicted) | 326.4 ± 42.0 °C | [1] |

| Density (Predicted) | 1.23 ± 0.1 g/mL | [1] |

| Storage Conditions | 2-8°C, dry, sealed | [1] |

The Analytical Workflow: A Multi-Technique Approach

No single analytical technique provides a complete structural picture. A robust characterization relies on the synergistic combination of several methods. The data from each technique should be cross-validated to build an unassailable structural proof.

Caption: Workflow for the comprehensive structural analysis of the target compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of Connectivity

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity and chemical environment of atoms in a molecule. For this compound, a suite of NMR experiments is required for full characterization.

Rationale and Causality

-

¹H NMR reveals the number of different types of protons, their electronic environments, and their proximity to neighboring protons (connectivity).

-

¹³C NMR provides information on the carbon skeleton.

-

¹⁹F NMR is essential for confirming the presence and environment of the trifluoromethyl group.

-

¹¹B NMR confirms the trigonal planar geometry of the boron atom within the pinacol ester.

Experimental Protocol: NMR Analysis

-

Sample Preparation: Accurately weigh ~5-10 mg of the compound.

-

Dissolution: Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Chloroform-d (CDCl₃) is a common choice for this type of compound.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Data Acquisition: Acquire spectra on a 400 MHz (or higher) spectrometer. Standard pulse programs for ¹H, ¹³C, ¹⁹F, and ¹¹B nuclei should be used.

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction.

Expected Spectral Data & Interpretation

| Nucleus | Expected Chemical Shift (δ, ppm) | Multiplicity | Assignment & Rationale |

| ¹H | ~7.8 - 8.2 | Doublet (d) or Singlet (s) | Aromatic proton ortho to the boron group. Deshielded by the electron-withdrawing boronate ester. |

| ~7.5 - 7.8 | Doublet of doublets (dd) | Aromatic proton between the Cl and CF₃ groups. Complex splitting due to coupling with two different neighbors. | |

| ~7.4 - 7.6 | Doublet (d) | Aromatic proton ortho to the chloro group. | |

| ~1.35 | Singlet (s) | 12 equivalent protons from the four methyl groups on the pinacol moiety. The singlet indicates no adjacent protons.[6] | |

| ¹³C | ~135 - 145 | Singlet | Aromatic carbon attached to the chloro group (C-Cl). |

| ~130 - 140 | Singlet | Aromatic carbons with attached protons. | |

| ~120 - 130 | Quartet (q) | Aromatic carbon attached to the CF₃ group (C-CF₃). The quartet splitting is due to coupling with the three fluorine atoms. | |

| ~123 | Quartet (q, ¹JCF ≈ 272 Hz) | Carbon of the trifluoromethyl group (-CF₃). Large one-bond C-F coupling constant. | |

| ~84 | Singlet | The two equivalent quaternary carbons of the pinacol ring attached to oxygen.[6] | |

| (No peak observed) | - | Aromatic carbon attached to boron (C-B). Often broadened to the baseline or unobserved due to quadrupolar relaxation of the boron nucleus. | |

| ~25 | Singlet | The four equivalent methyl carbons of the pinacol group.[6] | |

| ¹⁹F | ~ -63 | Singlet | The three equivalent fluorine atoms of the CF₃ group. The singlet indicates no coupling to nearby protons. |

| ¹¹B | ~ +20 to +30 | Broad Singlet | A single, broad peak characteristic of a tri-coordinate boronate ester. |

Mass Spectrometry (MS): Unveiling the Molecular Mass and Formula

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the molecular mass, allowing for the unambiguous determination of the elemental formula.

Rationale and Causality

The key to using MS for this molecule is observing not just the molecular ion, but its distinctive isotopic pattern. Naturally occurring chlorine exists as two major isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). This results in a characteristic M+ and M+2 peak with an intensity ratio of approximately 3:1, which is a definitive signature for a monochlorinated compound. Boron also has two isotopes, ¹¹B (~80.1%) and ¹⁰B (~19.9%), which will further contribute to the isotopic cluster.

Experimental Protocol: HRMS (ESI-TOF)

-

Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Infusion: Infuse the sample solution directly into the electrospray ionization (ESI) source of a time-of-flight (TOF) mass spectrometer.

-

Ionization: Use a positive or negative ionization mode. For this compound, adducts like [M+H]⁺ or [M+Na]⁺ are likely in positive mode.

-

Data Acquisition: Acquire the mass spectrum over a relevant m/z range (e.g., 100-500 Da). Ensure the instrument is calibrated to achieve mass accuracy below 5 ppm.

Expected Data & Interpretation

-

Monoisotopic Mass: 306.0785 Da (for C₁₃H₁₅¹¹B³⁵ClF₃O₂)

-

Observed Mass: The measured m/z in HRMS should match the calculated exact mass to within 5 ppm.

-

Isotopic Pattern: A cluster of peaks corresponding to the molecular ion will be observed. The most intense peak (M+) will be at m/z 306.0785. A second major peak (M+2) will be observed at m/z ~308.0756 with roughly one-third the intensity of the M+ peak, confirming the presence of one chlorine atom. The pattern will be further complicated by the boron isotopes, but the 3:1 chlorine signature will be dominant.

Practical Considerations: Ensuring Analytical Integrity

The chemical nature of boronic acid pinacol esters necessitates careful handling to prevent the generation of analytical artifacts.

Hydrolysis: The Primary Challenge

Pinacol boronate esters are susceptible to hydrolysis, especially in the presence of water or on silica gel, which can revert them to the corresponding boronic acid.[5][7]

Caption: Hydrolysis of the pinacol ester to the corresponding boronic acid.

Self-Validating Protocols

-

Solvent Choice: Always use dry, aprotic solvents for sample preparation and storage. For NMR, ensure the deuterated solvent is from a fresh, sealed ampoule.

-

Chromatography: When performing chromatographic purification or analysis (e.g., HPLC), be aware that on-column hydrolysis can occur, leading to peak splitting or the appearance of a new, more polar compound (the boronic acid).[7] Methods using buffered mobile phases or rapid elution can minimize this.

-

Storage: Store the compound under an inert atmosphere (e.g., argon or nitrogen) at the recommended low temperature (2-8°C) to prevent degradation over time.[1]

Conclusion: A Synthesis of Evidence

The structural elucidation of this compound is a process of accumulating and cross-referencing evidence. The ¹H and ¹³C NMR spectra confirm the carbon-proton framework and substitution pattern. ¹⁹F and ¹¹B NMR provide unambiguous confirmation of the key heteroatoms. High-resolution mass spectrometry validates the elemental composition through an exact mass measurement and a characteristic isotopic signature. When combined, these techniques provide an unassailable confirmation of the molecule's structure and purity, ensuring its suitability for high-stakes applications in drug discovery and materials science.

References

-

MySkinRecipes. This compound. Available from: [Link]

-

PubChem. 2-Chloro-5-(trifluoromethyl)phenylboronic acid. National Center for Biotechnology Information. Available from: [Link]

-

The Royal Society of Chemistry. Supporting Information for a relevant publication. Available from: [Link]

-

National Institutes of Health. Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. PubMed Central. Available from: [Link]

-

ResearchGate. Representative Suzuki coupling reaction and hydrolysis products. Available from: [Link]

-

National Institutes of Health. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PubMed Central. Available from: [Link]

- Google Patents. Synthesis method of 2-amino-5-pyrimidine pinacol borate.

Sources

- 1. This compound [myskinrecipes.com]

- 2. tcichemicals.com [tcichemicals.com]

- 3. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 5-Formyl-2-methylphenylboronic acid pinacol ester | Boronic Esters [frontierspecialtychemicals.com]

- 6. rsc.org [rsc.org]

- 7. researchgate.net [researchgate.net]

molecular weight and formula of 2-Chloro-5-(trifluoromethyl)phenylboronic acid pinacol ester

An In-Depth Technical Guide to 2-Chloro-5-(trifluoromethyl)phenylboronic Acid Pinacol Ester

Authored by a Senior Application Scientist

This guide provides an in-depth technical overview of this compound, a critical reagent in modern synthetic chemistry. Designed for researchers, medicinal chemists, and professionals in drug development, this document elucidates the compound's core properties, synthesis, and application, with a focus on the mechanistic rationale behind its use in palladium-catalyzed cross-coupling reactions.

Introduction: A Key Building Block for Complex Molecule Synthesis

This compound has emerged as an indispensable building block in pharmaceutical and agrochemical research. Its utility stems from the unique combination of substituents on the phenyl ring: a chloro group and a trifluoromethyl (CF₃) group. The trifluoromethyl group is particularly valued in medicinal chemistry for its ability to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.[1]

The pinacol ester form of the boronic acid offers enhanced stability compared to the corresponding free boronic acid, making it less prone to dehydration and protodeboronation, thus ensuring a longer shelf life and more consistent reactivity.[1] This reagent is predominantly used in Suzuki-Miyaura cross-coupling reactions to introduce the 2-chloro-5-(trifluoromethyl)phenyl moiety into a wide array of organic scaffolds, enabling the efficient diversification of aromatic systems in late-stage functionalization.[1]

Physicochemical and Structural Properties

The fundamental properties of this compound are summarized below. These data are critical for experimental design, including reaction stoichiometry calculations and purification strategy development.

| Property | Value | Reference |

| CAS Number | 1146214-95-0 | [1] |

| Molecular Formula | C₁₃H₁₅BClF₃O₂ | [1] |

| Molecular Weight | 306.52 g/mol | [1] |

| Appearance | Typically a white to off-white solid | N/A |

| Predicted Boiling Point | 326.4 ± 42.0 °C | [1] |

| Predicted Density | 1.23 ± 0.1 g/mL | [1] |

Chemical Structure Visualization

The structure, featuring a stable 1,3,2-dioxaborolane ring, is key to its utility.

Caption: Chemical structure of the title compound.

Synthesis Pathway

Boronic acid pinacol esters are typically synthesized via the esterification of the corresponding boronic acid with pinacol. While specific synthesis routes for this exact molecule may be proprietary, a general and widely adopted methodology is presented below. This process is self-validating as it relies on a robust and well-documented chemical transformation.

General Synthesis Workflow

Caption: Generalized workflow for pinacol ester synthesis.

Exemplary Laboratory Protocol

This protocol is based on general procedures for boronic acid esterification.[2]

-

Reactor Setup: To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add 2-Chloro-5-(trifluoromethyl)phenylboronic acid (1.0 eq).

-

Reagent Addition: Add pinacol (1.1-1.2 eq) to the flask.

-

Solvent: Add an appropriate anhydrous solvent (e.g., toluene or THF) to suspend the reagents. The choice of solvent is critical; it must be inert to the reactants and effectively azeotrope with water to drive the reaction to completion.

-

Reaction: Heat the mixture to reflux. Water generated during the esterification is removed azeotropically and collected in the Dean-Stark trap. Monitor the reaction progress by TLC or GC-MS until the starting boronic acid is consumed.

-

Workup: Once the reaction is complete, cool the mixture to room temperature. The solvent is typically removed under reduced pressure.

-

Purification: The crude product is then purified. This is often achieved by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) or by flash column chromatography on silica gel to yield the pure this compound.

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The primary application of this reagent is in the Suzuki-Miyaura cross-coupling, a Nobel Prize-winning reaction that forms carbon-carbon bonds.[1][3] This reaction is a cornerstone of modern synthetic chemistry due to its mild conditions, high functional group tolerance, and the commercial availability of a vast array of boronic acid derivatives.

Mechanistic Rationale

The value of this compound lies in its ability to participate in the catalytic cycle of the Suzuki-Miyaura reaction. The pinacol ester serves as the transmetalating agent, transferring the desired aryl group to the palladium center. The electron-withdrawing nature of the chloro and trifluoromethyl groups can influence the electronic properties of the arylboronic ester, affecting the rate of transmetalation. The choice of palladium catalyst, ligand, and base is crucial for achieving high yields.[3][4]

Generalized Suzuki-Miyaura Protocol

This protocol provides a robust starting point for coupling the title reagent with an aryl or heteroaryl halide/triflate.

-

Inert Atmosphere: Assemble a reaction vessel (e.g., a Schlenk flask) and ensure it is free of oxygen and moisture by purging with an inert gas (e.g., Argon or Nitrogen). This is critical as the palladium(0) active catalyst is oxygen-sensitive.

-

Reagent Loading: To the vessel, add the aryl/heteroaryl halide or triflate (1.0 eq), this compound (1.2-1.5 eq), a palladium catalyst (e.g., Pd(dppf)Cl₂, 1-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, or Na₃PO₄, 2-3 eq).[4]

-

Solvent Addition: Add a degassed solvent system. Common choices include a mixture of an organic solvent (e.g., dioxane, toluene, or DME) and water. The presence of water can be beneficial, particularly when using pinacol esters.[3]

-

Reaction Execution: Heat the reaction mixture with stirring to the desired temperature (typically 65-100 °C) and monitor its progress by an appropriate analytical technique (e.g., LC-MS or GC-MS).[3]

-

Aqueous Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and/or brine to remove the inorganic base and salts.

-

Purification: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. The resulting crude product is then purified by column chromatography or recrystallization to afford the desired biaryl product.

Suzuki-Miyaura Reaction Workflow

Caption: Key components of the Suzuki-Miyaura reaction.

Safety, Handling, and Storage

As with all laboratory chemicals, this compound should be handled with appropriate care.

-

Handling: Use in a well-ventilated area, preferably in a chemical fume hood.[5] Avoid contact with skin, eyes, and clothing.[6] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[5] Avoid inhalation of dust.[7]

-

Storage: Store in a tightly sealed container in a cool, dry place.[1][6] Recommended storage temperature is between 2-8°C.[1] The compound may be sensitive to air and moisture.[6]

-

First Aid: In case of skin contact, wash immediately with plenty of water.[5] For eye contact, rinse cautiously with water for several minutes.[6] If inhaled, move the person to fresh air.[5] In case of ingestion, seek medical attention.[5]

Conclusion

This compound is a highly valuable and versatile reagent for synthetic organic chemistry. Its enhanced stability and potent utility in Suzuki-Miyaura cross-coupling reactions make it a preferred choice for introducing the functionally rich 2-chloro-5-(trifluoromethyl)phenyl group into complex molecules. A thorough understanding of its properties, handling requirements, and reaction protocols, as detailed in this guide, is essential for its effective and safe utilization in research and development.

References

-

This compound. MySkinRecipes. [Link]

-

Rueda-Espinosa, J., et al. (2023). Synthesis of 2-arylpyridines by the Suzuki-Miyaura cross coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry. [Link]

-

Supporting Information for Esterification of Boronic Acids: A Simple and Efficient Green Protocol. The Royal Society of Chemistry. [Link]

-

Rueda-Espinosa, J., et al. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. PMC, NIH. [Link]

Sources

- 1. This compound [myskinrecipes.com]

- 2. rsc.org [rsc.org]

- 3. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]

- 4. utoronto.scholaris.ca [utoronto.scholaris.ca]

- 5. datasheets.scbt.com [datasheets.scbt.com]

- 6. fishersci.com [fishersci.com]

- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

An In-depth Technical Guide to the Thermodynamic Stability of Trifluoromethylphenylboronic Acid Esters

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the thermodynamic stability of trifluoromethylphenylboronic acid esters. These compounds are of significant interest in medicinal chemistry and materials science due to the unique properties conferred by the trifluoromethyl group, including altered lipophilicity, metabolic stability, and Lewis acidity of the corresponding boronic acid. Understanding the thermodynamic stability of their ester derivatives is paramount for their effective application, particularly in drug design, where stability under physiological conditions is a critical determinant of efficacy and safety.

This document moves beyond a simple recitation of facts to provide a causal analysis of the factors governing the stability of these important molecules. We will delve into the electronic and steric influences on ester formation and degradation, discuss key degradation pathways, and provide actionable experimental protocols for assessing stability.

The Foundation of Stability: Understanding the Boronic Acid-Boronate Ester Equilibrium

The thermodynamic stability of a boronic acid ester is defined by the equilibrium between the free boronic acid and the diol, and the corresponding ester. This equilibrium is dynamic and influenced by several factors, with the electronic nature of the aryl substituent playing a pivotal role.

The Inductive Effect of the Trifluoromethyl Group

The trifluoromethyl (-CF3) group is a strong electron-withdrawing group due to the high electronegativity of fluorine atoms. This has a profound impact on the Lewis acidity of the boron center in trifluoromethylphenylboronic acid. The increased Lewis acidity enhances the propensity of the boronic acid to form a tetrahedral boronate species upon reaction with a diol.

The position of the -CF3 group on the phenyl ring (ortho, meta, or para) modulates this electronic effect:

-

Meta and Para Positions: In these positions, the -CF3 group exerts a strong electron-withdrawing inductive effect, increasing the Lewis acidity of the boronic acid compared to unsubstituted phenylboronic acid. This generally leads to a more favorable equilibrium for ester formation.[1]

-

Ortho Position: While the inductive effect is still present, steric hindrance from the bulky -CF3 group proximal to the boronic acid moiety can counteract the electronic stabilization of the tetrahedral boronate ester.[2] This steric strain can lead to a decrease in the thermodynamic stability of the resulting ester compared to the meta and para isomers.

The acidity of the trifluoromethylphenylboronic acid isomers, as indicated by their pKa values, provides insight into their propensity to form esters. A lower pKa value generally correlates with a higher Lewis acidity and a greater driving force for esterification.

| Isomer | pKa Value | Reference |

| ortho-Trifluoromethylphenylboronic acid | 9.45 | [2] |

| meta-Trifluoromethylphenylboronic acid | 7.88 | [2] |

| para-Trifluoromethylphenylboronic acid | 7.82 | [2] |

As the table illustrates, the meta and para isomers are significantly more acidic than the ortho isomer, suggesting a greater thermodynamic driving force for ester formation with these isomers under appropriate pH conditions.[2]

Key Determinants of Thermodynamic Stability

The overall thermodynamic stability of a trifluoromethylphenylboronic acid ester is a multifactorial property. Beyond the electronic influence of the -CF3 group, the structure of the diol and the surrounding environment are critical.

The Diol Component: A Structural Keystone

The choice of the diol is a primary determinant of the stability of the resulting boronate ester.

-

Ring Size: Cyclic esters formed from 1,2-diols (five-membered rings) and 1,3-diols (six-membered rings) exhibit different stabilities. Generally, six-membered rings are thermodynamically more stable than their five-membered counterparts due to reduced ring strain.

-

Substitution: Alkyl substituents on the diol backbone can enhance stability through steric shielding of the boron center from nucleophilic attack by water. For example, pinacol (2,3-dimethyl-2,3-butanediol) forms relatively stable boronate esters (Bpin) that are widely used in organic synthesis.

-

Intramolecular Coordination: Diols containing additional Lewis basic atoms, such as nitrogen in N-methyliminodiacetic acid (MIDA), can form highly stable bicyclic esters. The intramolecular dative bond from the nitrogen to the boron atom significantly stabilizes the ester, rendering MIDA boronates exceptionally robust and often indefinitely stable on the benchtop as crystalline solids.[3][4]

Environmental Factors: pH and Solvent

The stability of boronic acid esters is highly dependent on the pH of the medium. The equilibrium of esterification can be shifted by altering the pH, with the optimal pH for ester formation generally falling between the pKa of the boronic acid and the diol.[5]

The solvent also plays a role. Protic solvents, particularly water, can participate in hydrolysis reactions, shifting the equilibrium towards the free boronic acid and diol. The solubility of the boronic acid and its esters in different organic solvents can also influence the observed stability.[6]

Pathways of Degradation: A Mechanistic Perspective

Understanding the mechanisms by which trifluoromethylphenylboronic acid esters degrade is crucial for predicting their behavior in various applications.

Hydrolysis: The Ubiquitous Challenge

Hydrolysis is the most common degradation pathway for boronic acid esters. The reaction proceeds via nucleophilic attack of water on the Lewis acidic boron center, leading to the formation of a tetrahedral intermediate which then dissociates to the boronic acid and the diol.

The rate of hydrolysis is influenced by:

-

pH: Hydrolysis is generally accelerated at both acidic and basic pH.

-

Steric Hindrance: Bulky groups on the diol or the phenyl ring can sterically hinder the approach of water, slowing the rate of hydrolysis.

-

Electronic Effects: The electron-withdrawing -CF3 group increases the Lewis acidity of the boron, potentially making it more susceptible to nucleophilic attack. However, the overall effect on hydrolysis kinetics can be complex and is also dependent on the stability of the tetrahedral intermediate.

Caption: General mechanism of boronic ester hydrolysis.

Oxidation: A Concern in Biological Systems

At physiological pH, phenylboronic acids and their esters are susceptible to oxidation by reactive oxygen species (ROS).[7] This can lead to the cleavage of the carbon-boron bond and the formation of a phenol derivative. The electron-withdrawing nature of the trifluoromethyl group can diminish the electron density on the boron atom, which has been shown to enhance oxidative stability.[7]

Protodeboronation: Cleavage of the C-B Bond

Protodeboronation is the cleavage of the carbon-boron bond by a proton source. While trifluoromethylphenylboronic acids have been reported to exhibit high resistance to protodeboronation, this pathway can become relevant under harsh acidic conditions.[6] The stability of the C-B bond is a critical factor for the utility of these compounds as building blocks in cross-coupling reactions.

Experimental Protocols for Stability Assessment

A self-validating system for assessing the thermodynamic stability of trifluoromethylphenylboronic acid esters involves a combination of synthetic, analytical, and kinetic methodologies.

Synthesis of Trifluoromethylphenylboronic Acid Esters

A general and robust method for the synthesis of boronic esters is the condensation of the boronic acid with a diol, often with the removal of water to drive the equilibrium towards the product.

Step-by-Step Protocol for Pinacol Ester Synthesis:

-

Reactant Preparation: In a round-bottom flask, dissolve 1.0 equivalent of the desired trifluoromethylphenylboronic acid isomer in a suitable solvent (e.g., toluene or THF).

-

Addition of Diol: Add 1.1 equivalents of pinacol to the solution.

-

Dehydration: Equip the flask with a Dean-Stark apparatus and a condenser. Heat the mixture to reflux to azeotropically remove water.

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure pinacol ester.

Caption: Workflow for the synthesis of boronic esters.

Quantitative Analysis of Hydrolytic Stability

The hydrolytic stability can be quantified by monitoring the disappearance of the boronic ester and the appearance of the corresponding boronic acid over time using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy or High-Performance Liquid Chromatography (HPLC).

Step-by-Step Protocol for Hydrolysis Study using NMR:

-

Sample Preparation: Prepare a stock solution of the trifluoromethylphenylboronic acid ester in a deuterated organic solvent (e.g., acetonitrile-d3).

-

Initiation of Hydrolysis: In an NMR tube, mix the stock solution with a buffered D2O solution of known pD to achieve the desired final concentrations and pD.

-

NMR Data Acquisition: Acquire a series of 1H or 19F NMR spectra at regular time intervals. 19F NMR can be particularly useful for trifluoromethyl-containing compounds due to its high sensitivity and the simplicity of the resulting spectra.[6]

-

Data Analysis: Integrate the signals corresponding to the ester and the free boronic acid in each spectrum.

-

Kinetic Analysis: Plot the concentration of the boronic ester as a function of time to determine the rate of hydrolysis. From this data, the half-life (t1/2) of the ester under the specific conditions can be calculated.

HPLC Method for Stability Analysis:

A reversed-phase HPLC method can be developed to separate the boronic ester from the boronic acid. It is crucial to use a mobile phase that minimizes on-column hydrolysis.[8]

-

Column: A C18 column with low silanol activity is recommended.

-

Mobile Phase: An isocratic or gradient elution with acetonitrile and water. The addition of a small amount of a non-coordinating acid like phosphoric acid can sometimes improve peak shape without significantly promoting hydrolysis.[9]

-

Detection: UV detection at a suitable wavelength (e.g., 254 nm).

Comparative Stability of Trifluoromethylphenylboronic Acid Esters

The thermodynamic stability of trifluoromethylphenylboronic acid esters is a function of both the electronic effects of the -CF3 group and the nature of the diol. While specific thermodynamic data for these compounds is not extensively available in the literature, a qualitative ranking of stability can be inferred from established principles.

| Ester Type | Diol | Expected Relative Thermodynamic Stability | Rationale |

| Pinacol Ester (Bpin) | Pinacol | Moderate | Steric bulk of methyl groups provides some protection against hydrolysis. |

| Ethylene Glycol Ester | Ethylene Glycol | Low | Less sterically hindered and forms a five-membered ring, which is generally less stable than a six-membered ring. |

| MIDA Ester | N-methyliminodiacetic acid | High | Intramolecular N→B dative bond provides significant stabilization, leading to high hydrolytic stability.[3][4] |

Conclusion and Future Directions

The thermodynamic stability of trifluoromethylphenylboronic acid esters is a critical parameter that dictates their utility in various scientific disciplines. The strong electron-withdrawing nature of the trifluoromethyl group enhances the Lewis acidity of the boronic acid, which in turn influences the esterification equilibrium. The stability of the resulting ester is a delicate balance of electronic effects, steric hindrance, and the structure of the diol.

For applications in drug development, the use of highly stable esters, such as those derived from MIDA, is a promising strategy to protect the boronic acid moiety until it reaches its biological target. Further quantitative studies are needed to precisely determine the thermodynamic parameters for the esterification of trifluoromethylphenylboronic acids with a range of diols. Such data will be invaluable for the rational design of novel boronic acid-based drugs and materials with tailored stability profiles.

References

- Dąbrowski, M., et al. (2021). Equilibria in the 3-(trifluoromethyl)phenylboronic acid - boroxine system. Solubility of the acid and its cyclic esters in organic solvents. Journal of Organometallic Chemistry, 949, 121947.

- Larkin, J. D., & Frimat, M. (2019). Chemistry Of Boronic Esters. AA Blocks.

- Zarzeczańska, D., et al. (2021). Structures and properties of trifluoromethylphenylboronic acids. Request PDF.

- Adamczyk-Woźniak, A., et al. (2021). (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. Molecules, 26(7), 2007.

- Goldberg, A. F., et al. (2021). Boronic acid with high oxidative stability and utility in biological contexts. Proceedings of the National Academy of Sciences, 118(10), e2021113118.

- Spatz, C., et al. (2013). A Water-Stable Boronate Ester Cage. Journal of the American Chemical Society, 135(48), 17855-17858.

- Reddy, G. P., et al. (2007). Order of thermodynamic stability of representative boronic esters. Tetrahedron Letters, 48(43), 7579-7582.

- Sigma-Aldrich. 4-(Trifluoromethyl)phenylboronic acid. Sigma-Aldrich.

- Kumar, A., et al. (2014). Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC.

- CN105181824A - High performance liquid chromatography detection method of 3,4,5-trifluorophenylboronic acid.

- Li, Z., et al. (2018). MIDA boronates are hydrolysed fast and slow by two different mechanisms.

- Roy, C. D., & Brown, H. C. (2007). Stability of boronic esters – Structural effects on the relative rates of transesterification of 2-(phenyl)-1,3,2-dioxaborolane. Journal of Organometallic Chemistry, 692(7), 1335-1340.

- Gassensmith, J. J., & Smith, B. D. (2019). The mechanisms of boronate ester formation and fluorescent turn-on in ortho-aminomethylphenylboronic acids.

- Sibrian-Vazquez, M., et al. (2014). On the Rate of Boronate Ester Formation in ortho-Aminomethyl Functionalized Phenyl Boronic Acids. The Journal of organic chemistry, 79(5), 2214-2221.

- Hall, D. G. (Ed.). (2011).

- Ishihara, K., et al. (2014). The ortho-substituent on 2,4-bis(trifluoromethyl)phenylboronic acid catalyzed dehydrative condensation between carboxylic acids and amines.

- Bartel, C. J., et al. (2020). A critical review of computational approaches to predict the thermodynamic stability of inorganic solids.

- Bull, J. A., et al. (2016). Assessing the stability and reactivity of a new generation of boronic esters. Poster Board #1276.

- Knapp, D. M., et al. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society, 131(20), 6961-6963.

- Wulandari, P. T., et al. (2015). Development of an on-line high-performance liquid chromatography method for the rapid detection of boronic acids in complex mixtures.

- Dąbrowski, M., et al. (2020). Equilibrium Solubility Determination and Correlation of Isobutoxyphenylboronic Acids in Organic Solvents.

- Hsiao, S. H., & Lin, S. W. (2011). Study of physicochemical properties of meta and ortho trifluoromethyl substituted isomeric aromatic polyimides. European Polymer Journal, 47(4), 744-754.

- Gross, D. E., et al. (2016). Spectroscopic and Computational Investigations of The Thermodynamics of Boronate Ester and Diazaborole Self-Assembly. The Journal of organic chemistry, 81(5), 1856-1863.

- Wang, X., et al. (2016). Effects of thermal-oxidative aging on the flammability and thermal-oxidative degradation kinetics of tris(tribromophenyl) cyanurate flame retardant PA6/LGF composites. Polymers, 8(11), 389.

- Hu, S., et al. (2021). Predictions of Boron Phase Stability Using an Efficient Bayesian Machine Learning Interatomic Potential. The Journal of Physical Chemistry Letters, 12(35), 8569-8575.

- Organic Chemistry Portal.

- Sigma-Aldrich.

- Diana, G. D., et al. (1995). Picornavirus inhibitors: trifluoromethyl substitution provides a global protective effect against hepatic metabolism. Journal of medicinal chemistry, 38(8), 1355-1371.

- Forgács, E., & Cserháti, T. (2001). HPLC Separation of Positional Isomers of Trifluorophenylacetic Acid and its Starting Material.

- Williams, A. F., et al. (2020). meta-Selective C–H functionalisation of aryl boronic acids directed by a MIDA-derived boronate ester. Chemical Science, 11(12), 3136-3141.

- Martínez-Aguirre, M. A., et al. (2020). Examination of pinanediol–boronic acid ester formation in aqueous media: relevance to the relative stability of trigonal and tetrahedral boronate esters. Organic & Biomolecular Chemistry, 18(14), 2716-2726.

- US20130184484A1 - Process for preparing boronic acids and esters in the presence of magnesium metal.

- BLDpharm. (2021). MIDA Boronate: A New Organo-boron Reagent. BLDpharm.

Sources

- 1. researchgate.net [researchgate.net]

- 2. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. MIDA Boronates [sigmaaldrich.com]

- 4. meta -Selective C–H functionalisation of aryl boronic acids directed by a MIDA-derived boronate ester - Chemical Science (RSC Publishing) DOI:10.1039/D0SC00230E [pubs.rsc.org]

- 5. aablocks.com [aablocks.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. CN105181824A - High performance liquid chromatography detection method of 3,4,5-trifluorophenylboronic acid - Google Patents [patents.google.com]

Methodological & Application

Application Notes and Protocols for Suzuki Coupling using 2-Chloro-5-(trifluoromethyl)phenylboronic acid pinacol ester

Introduction: Strategic Carbon-Carbon Bond Formation in Complex Molecule Synthesis

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the efficient construction of carbon-carbon bonds, particularly for the formation of biaryl structures prevalent in pharmaceuticals, agrochemicals, and advanced materials.[1][2][3] This guide provides a detailed protocol and in-depth scientific rationale for the application of a specific and highly valuable building block: 2-Chloro-5-(trifluoromethyl)phenylboronic acid pinacol ester.

This particular reagent is of significant interest in drug discovery and development for several key reasons.[4] The trifluoromethyl group is a bioisostere for a methyl group but with drastically different electronic properties, often enhancing metabolic stability, lipophilicity, and binding affinity of a drug candidate.[4] The chloro-substituent, while presenting a challenge due to the inherent stability of the C-Cl bond, offers a distinct point of reactivity for further functionalization. The use of a pinacol boronic ester enhances the stability of the organoboron species compared to the corresponding boronic acid, making it more robust for storage and handling, and less susceptible to protodeboronation.[5][6][7]

This document will provide researchers, scientists, and drug development professionals with a comprehensive understanding of the nuances of employing this substrate in Suzuki coupling reactions, including a detailed experimental protocol, mechanistic insights, and critical parameters for successful execution.

Mechanistic Considerations: The Palladium Catalytic Cycle

The Suzuki-Miyaura coupling proceeds via a catalytic cycle involving a palladium catalyst that shuttles between the Pd(0) and Pd(II) oxidation states.[5] Understanding this mechanism is crucial for troubleshooting and optimizing reaction conditions.

The key steps are:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of the aryl chloride. This is often the rate-limiting step, especially for less reactive aryl chlorides.[5] The electron-withdrawing trifluoromethyl group on the substrate helps to activate the C-Cl bond towards oxidative addition.[8][9]

-

Transmetalation: The organic group from the boronic ester is transferred to the palladium center. This step requires the presence of a base to activate the boronic ester, forming a more nucleophilic boronate species.[10][11]

-

Reductive Elimination: The two organic partners on the palladium complex are coupled, forming the desired biaryl product and regenerating the active Pd(0) catalyst.[5][10]

Diagram of the Suzuki-Miyaura Catalytic Cycle

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Critical Parameters for Success

The successful Suzuki coupling of this compound hinges on the careful selection of several key reaction components:

-

Palladium Catalyst and Ligand: Due to the lower reactivity of aryl chlorides, the choice of palladium catalyst and its associated ligand is paramount.[8][10] Standard catalysts like Pd(PPh₃)₄ may be insufficient. More effective systems often involve bulky, electron-rich phosphine ligands such as those from the Buchwald or Fu groups, or N-heterocyclic carbenes (NHCs).[11][12][13] These ligands promote the challenging oxidative addition step and stabilize the active catalytic species.[8][14]

-

Base: A base is essential for the transmetalation step.[11] The choice of base can influence reaction rates and yields. Common bases include carbonates (e.g., K₂CO₃, Cs₂CO₃), phosphates (e.g., K₃PO₄), and hydroxides (e.g., NaOH). The strength and solubility of the base should be considered in conjunction with the chosen solvent system. For base-sensitive substrates, milder bases like potassium fluoride (KF) can be employed.[11]

-

Solvent System: The solvent plays a crucial role in solubilizing the reactants and catalyst, and can influence the rate of the reaction. A mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water is frequently used. Water can aid in the dissolution of the base and facilitate the hydrolysis of the pinacol ester to the more reactive boronic acid.

-

Reaction Temperature: Higher temperatures are often required for the coupling of aryl chlorides to overcome the activation energy of the oxidative addition step. Microwave irradiation can be a valuable tool to accelerate the reaction and improve yields.

Experimental Protocol

This protocol provides a general starting point for the Suzuki coupling of this compound with a generic aryl bromide. Optimization may be required for different coupling partners.

Materials:

-

This compound

-

Aryl bromide (or other suitable coupling partner)

-

Palladium catalyst (e.g., Pd(dppf)Cl₂)

-

Base (e.g., K₂CO₃)

-

Solvent (e.g., 1,4-Dioxane and Water)

-

Reaction vessel (e.g., microwave vial or round-bottom flask with condenser)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a reaction vessel, add this compound (1.2 equivalents), the aryl bromide (1.0 equivalent), and the base (2.0-3.0 equivalents).

-

Add the palladium catalyst (1-5 mol%).

-

Seal the vessel and evacuate and backfill with an inert gas (repeat 3 times).

-

Add the degassed solvent system (e.g., a 4:1 mixture of dioxane and water).

-

Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) with vigorous stirring. The reaction can be monitored by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Experimental Workflow Diagram

Caption: A typical workflow for a Suzuki-Miyaura cross-coupling reaction.

Data Presentation: Recommended Reaction Parameters

The following table summarizes typical starting conditions for the Suzuki coupling of this compound.

| Parameter | Recommended Range | Rationale |

| Boronic Ester Equiv. | 1.1 - 1.5 | To ensure complete consumption of the limiting reagent. |

| Catalyst Loading | 1 - 5 mol% | Higher loadings may be necessary for challenging substrates. |

| Base Equiv. | 2.0 - 3.0 | To drive the transmetalation step to completion. |

| Solvent Ratio (Org:H₂O) | 3:1 to 5:1 | Balances solubility of organic and inorganic components. |

| Temperature | 80 - 120 °C | Necessary to promote oxidative addition of the aryl chloride. |

| Reaction Time | 2 - 24 hours | Dependent on substrate reactivity and reaction temperature. |

Troubleshooting and Field-Proven Insights

-

Low Conversion: If the reaction stalls, consider increasing the temperature, catalyst loading, or switching to a more active catalyst system (e.g., a more electron-rich ligand). Ensure the base is of good quality and sufficiently anhydrous if required by the specific conditions.

-

Protodeboronation: The undesired cleavage of the C-B bond can be a significant side reaction. Using the more stable pinacol ester helps to mitigate this.[5][6] If protodeboronation of the coupling partner is an issue, using anhydrous conditions and a non-aqueous base/solvent system may be beneficial.

-

Homocoupling: The formation of biaryl products from the coupling of two molecules of the boronic ester or two molecules of the aryl halide can occur. This is often minimized by using the correct stoichiometry and a highly active catalyst that favors the cross-coupling pathway.

-

Ligand Selection: For sterically hindered substrates, ligands with a larger bite angle may be required to facilitate reductive elimination.

Conclusion

The Suzuki-Miyaura cross-coupling of this compound is a powerful and versatile method for the synthesis of complex molecules containing the valuable 2-chloro-5-(trifluoromethyl)phenyl moiety. By understanding the underlying mechanism and carefully selecting the reaction parameters, researchers can achieve high yields and purity of their desired products. The protocol and insights provided in this guide serve as a robust starting point for the successful application of this important building block in pharmaceutical and materials science research.

References

- MySkinRecipes. This compound.

- Chem 115 Myers. The Suzuki Reaction.

- ACS Publications. Activation of Aryl Chlorides for Suzuki Cross-Coupling by Ligandless, Heterogeneous Palladium | Organic Letters.

-

Wikipedia. Suzuki reaction. [Link]

- ACS Publications. Arylboronic Acids and Arylpinacolboronate Esters in Suzuki Coupling Reactions Involving Indoles. Partner Role Swapping and Heterocycle Protection | The Journal of Organic Chemistry.

-

Organic Chemistry Portal. Suzuki Coupling. [Link]

- ACS Publications.

-

Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

-

Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

- Macmillan Group. B-Alkyl Suzuki Couplings.

-

NIH. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. [Link]

- ACS Publications. Efficient Dendritic Diphosphino Pd(II) Catalysts for the Suzuki Reaction of Chloroarenes | Organic Letters.

-

NIH. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. [Link]

-

Green Chemistry (RSC Publishing). Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides. [Link]

-

ResearchGate. Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. [Link]

-

University of Windsor. Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. [Link]

-

The Royal Society of Chemistry. Supporting Information 22-01-15. [Link]

-

Common Organic Chemistry. Suzuki Reaction - Palladium Catalyzed Cross Coupling. [Link]

-

Journal of the American Chemical Society. Highly Active Palladium Catalysts for Suzuki Coupling Reactions. [Link]

-

Scholarship @ Claremont. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. [Link]

-

Chemical Society Reviews (RSC Publishing). Selection of boron reagents for Suzuki–Miyaura coupling. [Link]

-

ResearchGate. Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. [Link]

-

Boron Molecular. 2-Trifluoromethylphenylboronic acid, pinacol ester. [Link]

-

Semantic Scholar. Susceptibility to hydrolysis of phenylboronic pinacol esters at physiological pH. [Link]

Sources

- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 2. tcichemicals.com [tcichemicals.com]

- 3. thieme-connect.com [thieme-connect.com]

- 4. This compound [myskinrecipes.com]

- 5. Yoneda Labs [yonedalabs.com]

- 6. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]

- 7. 5-Formyl-2-methylphenylboronic acid pinacol ester | Boronic Esters [frontierspecialtychemicals.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. uwindsor.ca [uwindsor.ca]

- 10. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 11. Suzuki Coupling [organic-chemistry.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Synthesis of Novel Biaryl Compounds with 2-Chloro-5-(trifluoromethyl)phenylboronic acid pinacol ester

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of Trifluoromethylated Biaryls

The biaryl motif is a cornerstone in medicinal chemistry and materials science, forming the core structure of numerous pharmaceuticals, agrochemicals, and organic electronic materials. The introduction of a trifluoromethyl (-CF3) group into these scaffolds can dramatically enhance a molecule's metabolic stability, lipophilicity, and binding affinity, making it a highly sought-after modification in drug design. 2-Chloro-5-(trifluoromethyl)phenylboronic acid pinacol ester is a key building block for forging these valuable structures through robust and versatile cross-coupling methodologies.[1] Its pinacol ester form offers enhanced stability and ease of handling compared to the corresponding boronic acid.

This guide provides a comprehensive overview and detailed protocols for the application of this compound in the synthesis of novel biaryl compounds, with a focus on the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. We will delve into the mechanistic underpinnings, provide a step-by-step experimental workflow, and address common challenges and troubleshooting strategies.

Core Principles: The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction is a powerful palladium-catalyzed process that forms a carbon-carbon bond between an organoboron compound (like our pinacol ester) and an organic halide or triflate.[2] The reaction generally proceeds through a catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.

The choice of catalyst, ligand, base, and solvent is critical for the success of the coupling, especially when dealing with electronically demanding substrates such as this compound and various aryl chlorides. The electron-withdrawing nature of the trifluoromethyl and chloro groups on the boronic ester can influence the reaction kinetics and side-product formation.

Experimental Protocol: Synthesis of a Model Biaryl Compound

This protocol details the synthesis of 2-chloro-5-(trifluoromethyl)-1,1'-biphenyl from this compound and chlorobenzene. This serves as a representative example that can be adapted for a range of aryl and heteroaryl halides.

Materials and Reagents:

-

This compound

-

Aryl halide (e.g., chlorobenzene)

-

Palladium catalyst: [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2)

-

Base: Sodium phosphate (Na3PO4) or potassium carbonate (K2CO3)

-

Solvent: 1,4-Dioxane and water (4:1 mixture)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)

-

Nitrogen or Argon gas for inert atmosphere

Reaction Setup and Workflow:

Caption: Experimental workflow for Suzuki-Miyaura coupling.

Step-by-Step Procedure:

-

Inert Atmosphere: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 eq), the aryl halide (1.2 eq), the palladium catalyst (e.g., Pd(dppf)Cl2, 3 mol%), and the base (e.g., Na3PO4, 3.0 eq).

-

Degassing: Seal the flask and evacuate and backfill with an inert gas (Nitrogen or Argon) three times.

-

Solvent Addition: Prepare a 4:1 mixture of 1,4-dioxane and water and degas it by bubbling with inert gas for 15-20 minutes. Add the degassed solvent to the reaction flask via syringe.

-

Reaction: Place the flask in a preheated oil bath at 80-100 °C and stir vigorously. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1][3][4]

-

Work-up: Once the reaction is complete (typically 12-24 hours), cool the mixture to room temperature. Add water and extract the product with an organic solvent such as ethyl acetate (3 x 20 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

Mechanistic Insights: The Catalytic Cycle

Understanding the mechanism of the Suzuki-Miyaura coupling is crucial for optimizing reaction conditions and troubleshooting. The generally accepted catalytic cycle is depicted below.

Caption: Simplified Suzuki-Miyaura catalytic cycle.

-

Oxidative Addition: The active Pd(0) catalyst inserts into the aryl halide (Ar-X) bond, forming a Pd(II) intermediate. This is often the rate-limiting step, and its efficiency is influenced by the nature of the halide (I > Br > Cl) and the electronic properties of the aryl group.[2]

-

Transmetalation: The organic group from the boronic ester (Ar') is transferred to the palladium center, displacing the halide. This step requires activation of the boronic ester by a base. The pinacol ester can undergo transmetalation directly without prior hydrolysis.[5][6]

-

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the biaryl product (Ar-Ar'), regenerating the Pd(0) catalyst to continue the cycle.

Data Presentation: Expected Yields

The yield of the Suzuki-Miyaura coupling can vary significantly depending on the specific aryl halide used. The following table provides a general expectation for yields based on literature precedents for similar electronically-demanding systems.[1][3][7]

| Aryl Halide Partner (Ar-X) | Electronic Nature | Steric Hindrance | Expected Yield Range |

| 4-Iodoanisole | Electron-donating | Low | 85-95% |

| 4-Bromoacetophenone | Electron-withdrawing | Low | 70-85% |

| 2-Chloropyridine | Electron-deficient | Moderate | 60-75% |

| 1-Bromo-2,6-dimethylbenzene | Electron-donating | High | 40-60% |

Troubleshooting and Field-Proven Insights

Even with a robust protocol, challenges can arise. Below are common issues and their potential solutions.

| Issue | Potential Cause | Suggested Solution |

| Low or No Conversion | Inactive catalyst | Ensure proper inert atmosphere technique; use a fresh batch of catalyst. Consider a more active catalyst/ligand system (e.g., Buchwald-type ligands for challenging aryl chlorides). |

| Poor solubility of reagents | Try a different solvent system (e.g., DMF, THF/water). | |

| Protodeboronation | Degradation of the boronic ester | This is a known issue with electron-deficient boronic esters.[5] Use milder bases like KF or CsF. Ensure the reaction is not heated for an unnecessarily long time. Consider switching the coupling partners if synthetically feasible.[8] |

| Homocoupling of Boronic Ester | Oxygen contamination | Thoroughly degas all solvents and maintain a strict inert atmosphere. |

| Difficult Purification | Co-elution of byproducts | Optimize chromatography conditions (different solvent systems, different stationary phases). Consider a recrystallization step if the product is a solid. |

References

-

Rueda-Espinosa, J., et al. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. ResearchGate. [Link]

-

Rueda-Espinosa, J., et al. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Science Publishing. [Link]

-

Kollár, L., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. ResearchGate. [Link]

-

Rueda-Espinosa, J., et al. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Scholarship @ Claremont. [Link]

-

MySkinRecipes. (n.d.). This compound. MySkinRecipes. [Link]

-

Firouzabadi, H., et al. (2014). Suzuki–Miyaura reaction of aryl halides with boronic acids and pinacol esters promoted by Pd nanoparticles supported on magnetic Fe3O4 nanoparticles modified with agarose (Pd@agarose–Fe3O4). ResearchGate. [Link]

-

Carrow, B. P., & Hartwig, J. F. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. National Institutes of Health. [Link]

-

Rueda-Espinosa, J., et al. (2023). Synthesis of 2-arylpyridines by the Suzuki-Miyaura cross coupling of PyFluor with hetero(aryl) boronic acids and esters. Unpublished manuscript. [Link]

-

Lamola, J. L., et al. (2024). Application of Biaryl Phosphacycles in Palladium‐Catalysed Suzuki‐Miyaura Cross‐Coupling Reactions of Aryl Chlorides. ResearchGate. [Link]

-

Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? r/Chempros. [Link]

-

Cox, P. A., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society. [Link]

-

Carrow, B. P., & Hartwig, J. F. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society. [Link]

-

Li, Y., et al. (2018). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. ResearchGate. [Link]

-

Chemistry LibreTexts. (2019). 2.6: Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

-

Matos, J., et al. (2018). THE SUZUKI-MIYAURA REACTION AND BORON REAGENTS – MECHANISM, SYNTHESIS AND APPLICATION. ResearchGate. [Link]

-

Reddy, V. P., et al. (2007). Palladium/P,O-Ligand-Catalyzed Suzuki Cross-Coupling Reactions of Arylboronic Acids and Aryl Chlorides. Isolation and Structural Characterization of (P,O)-Pd(dba) Complex. PubMed. [Link]

-

Torvisco, A., et al. (2020). Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides. Green Chemistry. [Link]

-

Reddit. (2022). Struggling with Suzuki Reaction. r/Chempros. [Link]

-

Rueda-Espinosa, J., et al. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. National Institutes of Health. [Link]

Sources

- 1. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. researchgate.net [researchgate.net]

- 4. "Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of P" by Juan Rueda-Espinosa, Dewni Ramanayake et al. [scholarship.claremont.edu]

- 5. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. utoronto.scholaris.ca [utoronto.scholaris.ca]

- 8. reddit.com [reddit.com]

The Strategic Application of 2-Chloro-5-(trifluoromethyl)phenylboronic Acid Pinacol Ester in Modern Synthesis

Introduction: A Uniquely Positioned Building Block

In the landscape of pharmaceutical and materials science research, the ability to precisely construct complex molecular architectures is paramount. 2-Chloro-5-(trifluoromethyl)phenylboronic acid pinacol ester has emerged as a key building block of significant strategic value. Its utility stems from the unique combination of three distinct functionalities integrated into a single, stable, and reactive scaffold: a trifluoromethyl group, a chloro substituent, and a pinacol boronic ester.

This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the effective utilization of this reagent. We will delve into the causality behind its application, particularly in the context of palladium-catalyzed cross-coupling reactions, and provide a detailed, field-proven protocol for its successful implementation.

Physicochemical Profile & Handling

A thorough understanding of a reagent's properties is the foundation of its effective use. The pinacol ester form offers enhanced stability compared to the corresponding free boronic acid, making it easier to handle and store.[1] However, like all boronic esters, it is sensitive to hydrolysis and should be handled under dry conditions.[1]

| Property | Value | Reference |

| CAS Number | 1146214-95-0 | [2] |

| Molecular Formula | C₁₃H₁₅BClF₃O₂ | [2] |

| Molecular Weight | 306.52 g/mol | [2] |

| Appearance | White to off-white solid | [1] |

| Boiling Point | 326.4 ± 42.0 °C (Predicted) | [2] |

| Density | 1.23 ± 0.1 g/mL (Predicted) | [2] |

| Storage | 2-8°C, under dry, inert atmosphere | [1][2] |

The Trifecta of Functionality: A Strategic Analysis

The power of this compound lies in the synergistic interplay of its substituents. Each element serves a distinct and critical purpose in molecular design and synthesis.

The Trifluoromethyl (CF₃) Group: A Bioisostere for Enhanced Drug Properties

The trifluoromethyl group is a cornerstone of modern medicinal chemistry.[3] Its incorporation into a drug candidate is a well-established strategy to enhance key pharmacokinetic and pharmacodynamic properties.[4][5][6]

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the CF₃ group highly resistant to metabolic degradation by enzymes like Cytochrome P450.[5] This can significantly increase a drug's half-life and bioavailability.

-

Lipophilicity: The CF₃ group is highly lipophilic (Hansch π value of +0.88), which can improve a molecule's ability to permeate cell membranes and access biological targets.[5]

-

Binding Affinity: The strong electron-withdrawing nature and steric bulk of the CF₃ group can alter the electronic properties of the aromatic ring, leading to enhanced binding interactions with target proteins through electrostatic or hydrophobic interactions.[4][5]

The Pinacol Boronic Ester: Stability Meets Reactivity

While boronic acids are foundational to Suzuki-Miyaura coupling, their pinacol ester derivatives are often preferred in complex, multi-step syntheses.[7]

-

Enhanced Stability: Pinacol esters are generally more stable, crystalline solids with a longer shelf-life compared to their corresponding boronic acids.[1] They are less prone to side reactions like protodeboronation (loss of the boron group) under basic reaction conditions.[7]

-

Controlled Reactivity: While boronic acids can sometimes be more reactive, the stability of pinacol esters allows for more controlled and reproducible reaction outcomes, which is critical in process development and scale-up.[8]

-

Purification Advantages: Pinacol esters are less polar than boronic acids, often simplifying purification by standard chromatographic techniques.

The Chloro (Cl) Group: A Handle for Sequential Functionalization

The chloro substituent provides an additional reactive site, enabling sequential, site-selective cross-coupling reactions. Given that the C-Cl bond is generally less reactive in palladium-catalyzed couplings than C-Br or C-I bonds, it is possible to selectively couple at a different position on the molecule first, leaving the chloro group intact for a subsequent transformation under more forcing conditions.[9] This allows for the efficient and controlled build-up of molecular complexity from a single starting material.

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction is one of the most powerful and widely used methods for forming carbon-carbon bonds, particularly for constructing biaryl scaffolds common in pharmaceuticals.[2][10] this compound is an ideal coupling partner for this transformation.

Catalytic Cycle Overview

The reaction proceeds via a palladium-catalyzed cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination. The base is crucial for the activation of the boronic ester, facilitating the transmetalation step.

Sources

- 1. 5-Formyl-2-methylphenylboronic acid pinacol ester | Boronic Esters [frontierspecialtychemicals.com]

- 2. This compound [myskinrecipes.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]

- 7. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. tcichemicals.com [tcichemicals.com]

Troubleshooting & Optimization

preventing protodeboronation of 2-Chloro-5-(trifluoromethyl)phenylboronic acid pinacol ester

Technical Support Center: 2-Chloro-5-(trifluoromethyl)phenylboronic acid pinacol ester

Welcome to the technical support guide for this compound. This resource is designed for researchers, chemists, and drug development professionals who utilize this valuable synthetic building block. The presence of both a chloro and a trifluoromethyl group makes this reagent highly useful for introducing moieties that can enhance metabolic stability and lipophilicity in target molecules[1].

However, the very electronic properties that make this reagent attractive also render it susceptible to a common and often frustrating side reaction: protodeboronation. This guide provides in-depth troubleshooting strategies, mechanistic explanations, and preventative protocols to help you minimize this undesired pathway and maximize the yield of your target compound.

Frequently Asked Questions (FAQs)

Q1: I'm seeing a significant byproduct with a mass corresponding to 1-chloro-4-(trifluoromethyl)benzene in my Suzuki reaction. What is happening?

A: You are observing the product of protodeboronation, an undesired side reaction where the C–B (carbon-boron) bond of your boronic ester is cleaved and replaced with a C–H (carbon-hydrogen) bond[2][3]. This is a known issue, particularly for electron-deficient arylboronic esters like yours, where the electron-withdrawing trifluoromethyl group exacerbates the problem[4].

Q2: I thought using a pinacol ester was supposed to increase stability and prevent this?

A: While pinacol esters are generally more stable than their corresponding boronic acids, they are not immune to protodeboronation, especially under the basic and often aqueous conditions required for Suzuki-Miyaura coupling[5][6]. The pinacol group provides steric hindrance and reduces the Lewis acidity at the boron center, but under reaction conditions, it can hydrolyze to the boronic acid, which then undergoes protodeboronation. The stability imparted by esterification is nuanced and does not guarantee immunity[5].

Q3: My yields are consistently low, even after extensive purification. Is protodeboronation the likely culprit?

A: Yes, low yield is the primary consequence of protodeboronation. The boronic ester is consumed by this non-productive pathway, reducing the amount available for the desired cross-coupling reaction[2]. If you have confirmed the identity of your desired product and are confident in your purification, the loss of starting material to the protodeboronated byproduct is the most probable cause of low yields[7].

Q4: Should I use a stronger or weaker base to solve this problem?

A: You should almost always screen weaker bases. Protodeboronation is frequently accelerated under basic conditions, particularly with strong bases like hydroxides (e.g., NaOH, KOH)[3][8]. Milder bases such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄) are often more suitable as they are basic enough to facilitate the Suzuki catalytic cycle but less aggressive in promoting the undesired C-B bond cleavage.

Troubleshooting Guide: From Diagnosis to Solution

Symptom 1: High Levels of Protodeboronated Byproduct

If GC-MS or LC-MS analysis confirms the presence of 1-chloro-4-(trifluoromethyl)benzene, it is definitive evidence of protodeboronation. The core issue is that the rate of protodeboronation is competitive with, or even faster than, the rate of your desired Suzuki-Miyaura coupling.

The protodeboronation of arylboronic acids is highly pH-dependent[3][9]. Under the basic conditions of the Suzuki coupling, the boronic acid (or its ester, following hydrolysis) forms a more reactive boronate species (e.g., [ArB(OH)₃]⁻)[3]. For highly electron-deficient systems, this boronate can be unstable and undergo cleavage. The presence of ortho-substituents, such as the chloro group in your reagent, is known to dramatically accelerate base-mediated protodeboronation[8][10][11]. Water, typically present in the reaction, then serves as the proton source to complete the C-H bond formation[2][12].

The goal is to favor pathway [3b] over [3a]. This can be achieved by carefully tuning the reaction parameters.

1. Optimize the Base: This is the most critical first step.

| Base | pKa (Conjugate Acid) | Typical Use & Rationale |

| Strong Bases | ||

| NaOH, KOH | ~15.7 | Avoid. High basicity strongly promotes protodeboronation, especially for electron-deficient substrates.[3][8] |

| Moderate Bases | ||

| K₃PO₄ | ~12.3 | A good starting point. Often effective without being overly harsh. |

| Cs₂CO₃ | ~10.3 | Often enhances reaction rates due to the solubility of its salts. Can be very effective in suppressing side reactions. |

| K₂CO₃ | ~10.3 | A standard, cost-effective choice. Milder than phosphates and hydroxides. |

| Weak Bases | ||

| NaHCO₃ | ~10.3 (first pKa) | Can be effective in very sensitive systems where other bases fail. |

Protocol 1: Screening Reaction Bases

-

Set up four identical reactions in parallel vials. Use your standard Suzuki conditions (Pd catalyst, ligand, solvent, aryl halide, and boronic ester).

-

To each vial, add a different base (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃, and your original base as a control). Use 2-3 equivalents of each.

-

Run the reactions at the lowest temperature known to be effective for your coupling (e.g., 80 °C).

-

Monitor the reactions by LC-MS or GC-MS at regular intervals (e.g., 1h, 4h, 16h), quantifying the ratio of desired product to the protodeboronated byproduct.

-

Select the base that provides the highest ratio of product to byproduct.

2. Adjust the Solvent System and Water Content:

Water is often required for the hydrolysis of the boronate ester to the boronic acid and for the efficacy of inorganic bases. However, it is also the proton source for protodeboronation[12][13].

-